molecular formula C7H7FN2O B1312565 3-Fluorobenzamidoxime CAS No. 1319746-46-7

3-Fluorobenzamidoxime

Cat. No. B1312565
M. Wt: 154.14 g/mol
InChI Key: WPJZGPLKRBIDGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Fluorobenzamidoxime is a chemical compound with the CAS Number: 54872-79-6 and a molecular weight of 154.14 . It is a solid substance that should be stored in a dark place, under an inert atmosphere, at room temperature .


Molecular Structure Analysis

The linear formula of 3-Fluorobenzamidoxime is C7H7FN2O . For a more detailed molecular structure analysis, techniques such as NMR, HPLC, LC-MS, UPLC, and more could be used .


Physical And Chemical Properties Analysis

3-Fluorobenzamidoxime is a solid substance . More specific physical and chemical properties such as melting point, boiling point, and solubility would require further investigation .

Scientific Research Applications

  • Synthesis and Biological Activity Evaluation of Coumarin-3-Carboxamide Derivatives :

    • Research by Phutdhawong et al. (2021) in "Molecules" explored coumarin-3-carboxamide derivatives for their biological activities. Among these, specific benzamide derivatives like 4-fluoro and 2,5-difluoro benzamides showed promising results against cancer cells, indicating the potential role of benzamide functionalities in anticancer activity (Phutdhawong et al., 2021).
  • Fluorinated Compounds in Anti-HIV Activities :

    • Kong et al. (1992) in "Antimicrobial Agents and Chemotherapy" discussed the anti-HIV activities of 3'-Fluoro-3'-deoxythymidine (FLT), highlighting its potential as an anti-AIDS compound. The study emphasized the importance of fluorinated compounds in developing treatments for HIV (Kong et al., 1992).
  • Crystalline Forms of Fluorinated Benzamides in Treating Various Disorders :

    • Norman (2008) in "Expert Opinion on Therapeutic Patents" mentioned specific crystalline forms of fluorinated benzamides, such as 3,5-dibromo-N-[(2S)- 2-(-4-fluorophenyl)-4-(3-morpholin-4-ylazetidin-1-yl)butyl]-N-methylbenzamide, for their applications in treating disorders like asthma and depression (Norman, 2008).
  • Investigating Fluorouracil's Mechanisms of Action and Clinical Strategies :

    • Longley et al. (2003) in "Nature Reviews Cancer" conducted a comprehensive review of 5-Fluorouracil (5-FU), a widely used cancer treatment. The study focused on understanding 5-FU's mechanisms of action to develop strategies that enhance its anticancer activity (Longley et al., 2003).
  • Role of Fluoroform in Synthesis of Difluoromethoxy- and Difluorothiomethoxyarenes :

    • Thomoson and Dolbier (2013) in "The Journal of Organic Chemistry" explored the use of fluoro
    form, CHF3, as a source for difluorocarbene in the synthesis of difluoromethoxy and difluorothiomethoxy derivatives. This research highlights the utility of fluorinated compounds in organic synthesis, particularly for compounds with potential pharmaceutical applications .
  • Tetrahydroacridine Derivatives with Fluorobenzoic Acid Moiety for Alzheimer's Disease Treatment :

    • Czarnecka et al. (2017) in "Bioorganic Chemistry" discussed the synthesis and evaluation of 9-amino-1,2,3,4-tetrahydroacridine derivatives with 2-fluorobenzoic acid or 3-fluorobenzoic acid moiety as inhibitors of cholinesterases and aggregation of β-amyloid. This study indicates the significance of fluorobenzoic acid derivatives in the development of treatments for Alzheimer's Disease (Czarnecka et al., 2017).
  • N-(N-Benzylpiperidin-4-yl)-2-[18F]fluorobenzamide as a Potential Ligand for PET Imaging :

    • Shiue et al. (1997) in "Nuclear Medicine and Biology" synthesized and studied nitro- and fluorobenzamides for their affinity to σ receptors. Particularly, N-(N-Benzylpiperidin-4-yl)-2-fluorobenzamide showed high affinity and selectivity, indicating its potential as a ligand for PET imaging of σ receptors (Shiue et al., 1997).

Safety And Hazards

3-Fluorobenzamidoxime is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Therefore, it’s important to handle this compound with care, using appropriate personal protective equipment .

properties

IUPAC Name

3-fluoro-N'-hydroxybenzenecarboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7FN2O/c8-6-3-1-2-5(4-6)7(9)10-11/h1-4,11H,(H2,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPJZGPLKRBIDGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C(=NO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)F)/C(=N/O)/N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Fluorobenzamidoxime

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Fluorobenzamidoxime
Reactant of Route 2
3-Fluorobenzamidoxime
Reactant of Route 3
3-Fluorobenzamidoxime
Reactant of Route 4
Reactant of Route 4
3-Fluorobenzamidoxime

Citations

For This Compound
2
Citations
MD Bjorklund, MD Coburn - Journal of Heterocyclic Chemistry, 1980 - Wiley Online Library
The syntheses of 3,5‐bis(3,3‐dinitrobutyl)‐1,2,4‐oxadiazole and a series of 3‐aryl‐5‐(3,3‐dinitrobutyl)‐1,2,4‐oxadiazoles were accomplished by treating 4,4‐dinitropentanoyl chloride …
Number of citations: 18 onlinelibrary.wiley.com
MQ Alshaima'a, BD Spitznagel, Y Du… - Bioorganic & Medicinal …, 2023 - Elsevier
Malignant migrating partial seizure of infancy (MMPSI) is a devastating and pharmacoresistant form of infantile epilepsy. MMPSI has been linked to multiple gain-of-function (GOF) …
Number of citations: 3 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.